Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of this compound involves its interaction with the DprE1 enzyme . The compound binds to the enzyme, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .
Biochemical Pathways
The biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This results in a weakened cell wall, making the bacteria more susceptible to external threats and ultimately leading to their death .
Pharmacokinetics
Like other benzothiazole derivatives, it is expected to have good bioavailability .
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound weakens the bacterial cell wall, making the bacteria more susceptible to external threats . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .
Action Environment
The action environment of this compound is within the bacterial cell, specifically targeting the DprE1 enzyme involved in cell wall biosynthesis . Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate are largely due to its interactions with various enzymes and proteins. For instance, it has been found to have inhibitory effects against M. tuberculosis
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit inhibitory activity against M. tuberculosis . This suggests that the compound may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits significant biological activity, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its biochemical activity, it is likely that the compound interacts with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The intermediate product is then reacted with 4-fluorobenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(4-chloro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
- Ethyl 5-[(4-bromo-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
- Ethyl 5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
Uniqueness
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S2/c1-3-20-14(19)13-8(2)7-11(22-13)17-15-18-12-9(16)5-4-6-10(12)21-15/h4-7H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUGXPCHJRAJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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